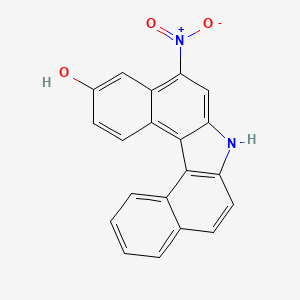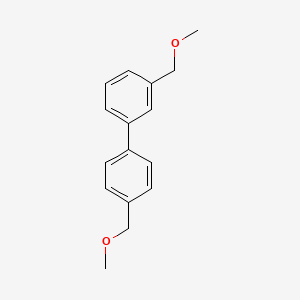![molecular formula C17H23N3O B14249673 Piperidine, 4-[4-(1H-imidazol-1-yl)phenoxy]-1-(1-methylethyl)- CAS No. 397274-77-0](/img/structure/B14249673.png)
Piperidine, 4-[4-(1H-imidazol-1-yl)phenoxy]-1-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 4-[4-(1H-imidazol-1-yl)phenoxy]-1-(1-methylethyl)- is a complex organic compound that features a piperidine ring substituted with a phenoxy group, which is further substituted with an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 4-[4-(1H-imidazol-1-yl)phenoxy]-1-(1-methylethyl)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-(1H-imidazol-1-yl)phenol with 4-chloropiperidine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 4-[4-(1H-imidazol-1-yl)phenoxy]-1-(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, tetrahydrofuran, ethanol.
Bases: Potassium carbonate, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction can yield the corresponding amines.
Scientific Research Applications
Piperidine, 4-[4-(1H-imidazol-1-yl)phenoxy]-1-(1-methylethyl)- has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and cardiovascular diseases.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings with specific properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of Piperidine, 4-[4-(1H-imidazol-1-yl)phenoxy]-1-(1-methylethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the compound can bind to receptor sites, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(1H-Imidazol-1-yl)phenol: A simpler analog with similar biological activity but lacking the piperidine ring.
1-(4-Hydroxyphenyl)imidazole: Another analog with a hydroxyl group instead of the phenoxy group.
Uniqueness
Piperidine, 4-[4-(1H-imidazol-1-yl)phenoxy]-1-(1-methylethyl)- is unique due to the presence of both the piperidine and imidazole rings, which confer distinct chemical and biological properties. This dual functionality allows for more versatile applications in medicinal chemistry and materials science compared to its simpler analogs .
Properties
CAS No. |
397274-77-0 |
|---|---|
Molecular Formula |
C17H23N3O |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
4-(4-imidazol-1-ylphenoxy)-1-propan-2-ylpiperidine |
InChI |
InChI=1S/C17H23N3O/c1-14(2)19-10-7-17(8-11-19)21-16-5-3-15(4-6-16)20-12-9-18-13-20/h3-6,9,12-14,17H,7-8,10-11H2,1-2H3 |
InChI Key |
WWKOFIKGDOBUKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(CC1)OC2=CC=C(C=C2)N3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Oxabicyclo[4.1.0]heptane, 1-(1-hexynyl)-](/img/structure/B14249602.png)

![1-Butyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene](/img/structure/B14249618.png)

![1-[(11-Bromoundecyl)sulfanyl]dodecane](/img/structure/B14249621.png)
![6-[(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methoxy]hexane-1-thiol](/img/structure/B14249622.png)



![4-({[(4-Chlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B14249643.png)
![4-{[4-(2-Butoxyethoxy)phenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B14249646.png)

![6,8-Dimethyl-3-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14249653.png)

